Benzotriazol-2-yl-acetyl chloride
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Overview
Description
Benzotriazol-2-yl-acetyl chloride: is a chemical compound belonging to the class of benzotriazole derivatives. Benzotriazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and triazole ring structure. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From Benzotriazole: One common synthetic route involves the reaction of benzotriazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
From 2-Amino-1,3,4-thiadiazole: Another method involves the conversion of 2-amino-1,3,4-thiadiazole to this compound through a series of reactions including diazotization, cyclization, and chloroacetylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: Benzotriazol-2-yl-acetyl chloride is used as a reagent in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceutical intermediates. Biology: It has been explored for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Derivatives of this compound are investigated for their therapeutic potential in various diseases. Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzotriazol-2-yl-acetyl chloride exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include interactions with cellular components that modulate biological processes.
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.
Benzotriazol-2-yl-acetic acid: A closely related compound with similar applications but different reactivity.
Benzotriazol-2-yl-ethanol: Another derivative with distinct chemical properties and uses.
Uniqueness: Benzotriazol-2-yl-acetyl chloride is unique in its reactivity and utility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)5-12-10-6-3-1-2-4-7(6)11-12/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPZYZGMBBACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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